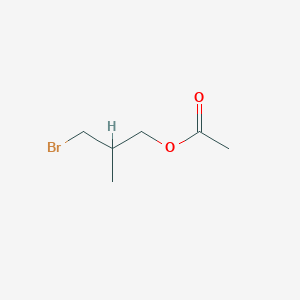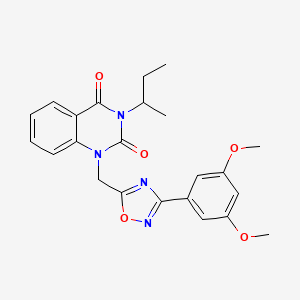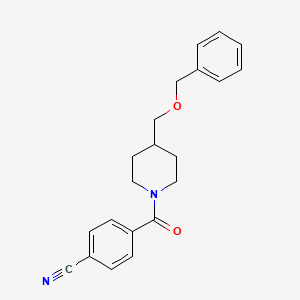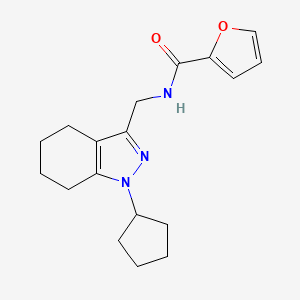![molecular formula C11H19ClO3S B2875199 [3-(4-Methoxybutyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride CAS No. 2287314-18-3](/img/structure/B2875199.png)
[3-(4-Methoxybutyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(4-Methoxybutyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride, also known as MBPMS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MBPMS is a sulfonamide-based reagent that is widely used in organic synthesis as a protecting group for amines and alcohols. The compound is known for its stability, high selectivity, and ease of use, making it a popular choice among researchers.
Mecanismo De Acción
The mechanism of action of [3-(4-Methoxybutyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride involves the formation of a covalent bond between the sulfonamide group and the amine or alcohol functional group. This bond helps to protect the functional group from unwanted reactions during chemical synthesis.
Biochemical and Physiological Effects:
This compound does not have any known biochemical or physiological effects, as it is primarily used as a chemical reagent in organic synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The primary advantage of using [3-(4-Methoxybutyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride in lab experiments is its high selectivity and stability, which allows for the protection of functional groups during chemical reactions. However, one limitation of using this compound is its high cost, which can make it difficult for researchers on a tight budget.
Direcciones Futuras
There are several future directions for the use of [3-(4-Methoxybutyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride in scientific research. One potential application is in the development of new drugs, as this compound can be used to protect functional groups during the synthesis of drug candidates. Additionally, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique properties. Finally, researchers can explore the use of this compound in the synthesis of complex natural products, which can have significant implications in the fields of medicine and agriculture.
Conclusion:
In conclusion, this compound is a sulfonamide-based reagent that has gained significant attention in scientific research due to its unique properties. The compound is primarily used as a protecting group for amines and alcohols in organic synthesis, and it is known for its high selectivity and stability. While this compound has some limitations, its potential applications in drug development, materials science, and natural product synthesis make it an exciting area of research for the future.
Métodos De Síntesis
[3-(4-Methoxybutyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride can be synthesized through a multi-step process involving the reaction of bicyclo[1.1.1]pentane with 4-methoxybutylmagnesium bromide, followed by the addition of methanesulfonyl chloride. The resulting product is a white solid that can be purified through recrystallization.
Aplicaciones Científicas De Investigación
[3-(4-Methoxybutyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride has been extensively used in scientific research for various applications. One of the primary uses of this compound is as a protecting group for amines and alcohols in organic synthesis. The compound is known for its high selectivity and stability, which makes it an ideal choice for protecting functional groups during chemical reactions.
Propiedades
IUPAC Name |
[3-(4-methoxybutyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClO3S/c1-15-5-3-2-4-10-6-11(7-10,8-10)9-16(12,13)14/h2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLSLIJCVKSLOFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCC12CC(C1)(C2)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Pyridin-3-ylmethyl)amino]-1lambda6-thiolane-1,1-dione dihydrochloride](/img/structure/B2875118.png)
![4-(dimethylamino)-N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2875119.png)

![4-chloro-N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]benzenecarboxamide](/img/structure/B2875122.png)
![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(3-fluorophenyl)acetamide](/img/structure/B2875123.png)
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2875125.png)




![3-[[1-[(2-Bromophenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2875131.png)

![3-[(4-Ethylpiperazino)methyl]benzaldehyde](/img/structure/B2875135.png)
